molecular formula C16H33IOSi B15124440 (1,1-Dimethylethyl)[[(1S,3R)-1-[(1E)-2-iodoethenyl]-3-methylheptyl]oxy]dimethyl-silane

(1,1-Dimethylethyl)[[(1S,3R)-1-[(1E)-2-iodoethenyl]-3-methylheptyl]oxy]dimethyl-silane

Cat. No.: B15124440
M. Wt: 396.42 g/mol
InChI Key: QFBSVKRPHXZAED-VAWYXSNFSA-N
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Description

(1,1-Dimethylethyl)[[(1S,3R)-1-[(1E)-2-iodoethenyl]-3-methylheptyl]oxy]dimethyl-silane is a complex organosilicon compound This compound is characterized by its unique structure, which includes an iodinated vinyl group and a silane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1-Dimethylethyl)[[(1S,3R)-1-[(1E)-2-iodoethenyl]-3-methylheptyl]oxy]dimethyl-silane typically involves multiple steps. One common route starts with the iodination of an appropriate alkene to introduce the iodoethenyl group. This is followed by the formation of the silane moiety through a hydrosilylation reaction. The reaction conditions often require the use of catalysts such as platinum or rhodium complexes to facilitate the addition of the silane group to the alkene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can significantly enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(1,1-Dimethylethyl)[[(1S,3R)-1-[(1E)-2-iodoethenyl]-3-methylheptyl]oxy]dimethyl-silane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can convert the iodoethenyl group to an ethyl group.

    Substitution: The iodo group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields silanol derivatives, while reduction results in the formation of ethyl-substituted silanes.

Scientific Research Applications

(1,1-Dimethylethyl)[[(1S,3R)-1-[(1E)-2-iodoethenyl]-3-methylheptyl]oxy]dimethyl-silane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be employed in the development of bioactive molecules and probes.

    Industry: The compound is used in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (1,1-Dimethylethyl)[[(1S,3R)-1-[(1E)-2-iodoethenyl]-3-methylheptyl]oxy]dimethyl-silane involves its interaction with specific molecular targets. The iodoethenyl group can participate in halogen bonding, while the silane moiety can engage in silicon-oxygen interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1,1-Dimethylethyl)[[(1S,3R)-1-[(1E)-2-bromoethenyl]-3-methylheptyl]oxy]dimethyl-silane
  • (1,1-Dimethylethyl)[[(1S,3R)-1-[(1E)-2-chloroethenyl]-3-methylheptyl]oxy]dimethyl-silane

Uniqueness

Compared to its brominated and chlorinated analogs, (1,1-Dimethylethyl)[[(1S,3R)-1-[(1E)-2-iodoethenyl]-3-methylheptyl]oxy]dimethyl-silane exhibits unique reactivity due to the presence of the iodine atom. Iodine is more polarizable and can form stronger halogen bonds, which can enhance the compound’s interactions with biological targets and catalytic systems.

Properties

Molecular Formula

C16H33IOSi

Molecular Weight

396.42 g/mol

IUPAC Name

tert-butyl-[(E)-1-iodo-5-methylnon-1-en-3-yl]oxy-dimethylsilane

InChI

InChI=1S/C16H33IOSi/c1-8-9-10-14(2)13-15(11-12-17)18-19(6,7)16(3,4)5/h11-12,14-15H,8-10,13H2,1-7H3/b12-11+

InChI Key

QFBSVKRPHXZAED-VAWYXSNFSA-N

Isomeric SMILES

CCCCC(C)CC(/C=C/I)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CCCCC(C)CC(C=CI)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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